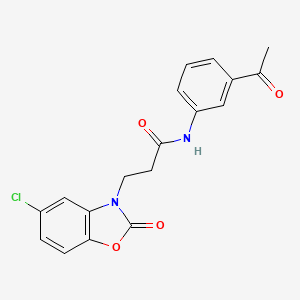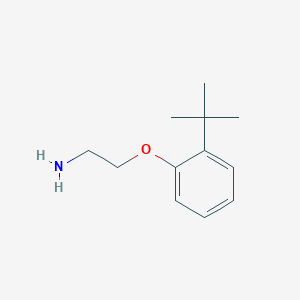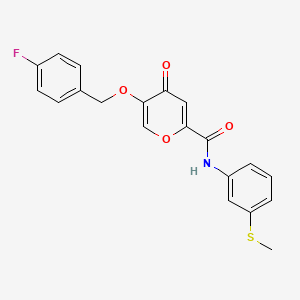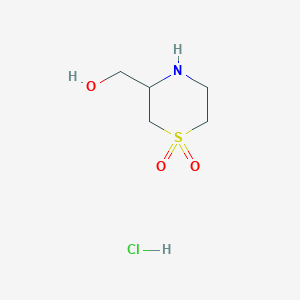
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including antibacterial, diuretic, and antitumor properties. Sulfonamides typically contain a sulfonyl group attached to an amine. The compound appears to be a complex molecule with potential therapeutic applications, as suggested by the structural similarities to other sulfonamide compounds discussed in the provided papers.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, in one study, the synthesis was initiated by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule . This parent molecule was further reacted with various alkyl or aralkyl halides to produce a series of new derivatives. Such synthetic routes could be analogous to the synthesis of the compound , although specific details would depend on the particular functional groups present on the pyrimidine and phenyl rings.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . Crystallographic studies can reveal the supramolecular architecture, as seen in the crystal structures of related sulfonamide compounds, which can be controlled by interactions like C—H⋯πaryl and C—H⋯O hydrogen bonds . These techniques would likely be employed to analyze the molecular structure of "this compound" as well.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including the formation of complexes with metals or undergoing condensation reactions . The reactivity of the compound could be influenced by the presence of the ethoxy and methoxy groups, as well as the amino group attached to the pyrimidine ring, which could act as potential sites for chemical transformations or interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly affect their pharmacological profile. For instance, poor water solubility can necessitate the use of specific formulations for drug delivery . The presence of methoxy and ethoxy groups in the compound could influence its solubility and, consequently, its bioavailability. Additionally, the compound's stability, melting point, and reactivity can be assessed through techniques like thermogravimetric analysis (TGA) .
Aplicaciones Científicas De Investigación
Pharmacological Characterization and Receptor Interactions
Endothelin Receptor Antagonists
Research has explored compounds with similar structural motifs as potential endothelin receptor antagonists, focusing on their application in preventing or alleviating conditions like subarachnoid hemorrhage-induced cerebral vasospasm and human airway smooth muscle contractions. These studies underscore the importance of such compounds in cardiovascular and respiratory therapies (Zuccarello et al., 1996), (Takahashi et al., 1997).
Selective Endothelin ETA Receptor Antagonism
YM598, a closely related compound, was identified as a potent and selective endothelin ETA receptor antagonist, offering insights into the development of more effective therapeutic agents targeting endothelin receptors for the treatment of diseases such as hypertension and cancer (Yuyama et al., 2003).
Potential Therapeutic Applications
Photodynamic Therapy for Cancer Treatment
The development of new benzenesulfonamide derivatives, exhibiting high singlet oxygen quantum yields, suggests their potential utility in photodynamic therapy (PDT) for cancer. These compounds' photophysical and photochemical properties position them as promising candidates for Type II photosensitizers, highlighting the broader applicability of benzenesulfonamide derivatives in medical treatments (Pişkin et al., 2020).
Antitumor Activities
Studies have demonstrated the antiproliferative and apoptotic activities of sulfonamide derivatives against human tumor cell lines, including ovarian carcinoma and lung adenocarcinoma. These findings support the potential of benzenesulfonamide compounds in developing new anticancer therapies (Abbassi et al., 2014).
Propiedades
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-4-28-20-13-19(21-14(2)22-20)23-15-5-7-16(8-6-15)24-29(25,26)18-11-9-17(27-3)10-12-18/h5-13,24H,4H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQFLQHOQAINIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({1-[(2-Fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2507372.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2507375.png)
![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)


![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2507388.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)
